molecular formula C20H20ClN3O3S B2539310 (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile CAS No. 885186-87-8

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile

Cat. No.: B2539310
CAS No.: 885186-87-8
M. Wt: 417.91
InChI Key: XGNLLFDCNVEGIP-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-(3-Chlorophenyl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile is a structurally complex acrylonitrile derivative featuring a piperazine ring substituted with a 3-chlorophenyl group and a sulfonyl moiety bearing a 4-methoxyphenyl substituent. The (E)-configuration of the central C=C bond is critical for its molecular geometry and electronic properties.

Properties

IUPAC Name

(E)-3-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-methoxyphenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-27-18-5-7-19(8-6-18)28(25,26)20(14-22)15-23-9-11-24(12-10-23)17-4-2-3-16(21)13-17/h2-8,13,15H,9-12H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNLLFDCNVEGIP-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(=CN2CCN(CC2)C3=CC(=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)/C(=C/N2CCN(CC2)C3=CC(=CC=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H22ClN3O2S
  • Molecular Weight : 393.92 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar piperazine and phenyl groups exhibit antimicrobial properties. For instance, derivatives containing piperazine have shown selective activity against various bacterial strains, including Neisseria meningitidis and Haemophilus influenzae, suggesting that structural modifications can enhance efficacy against specific pathogens .

2. Dopamine Receptor Interaction

Compounds related to this compound have been studied for their interaction with dopamine receptors. For example, a related compound, 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine, has been identified as a potent dopamine transporter (DAT) ligand with high selectivity . The affinity of these compounds for dopamine receptors suggests potential applications in treating neuropsychiatric disorders.

3. Anticancer Potential

The sulfonamide group in the compound may contribute to its anticancer activity. Similar compounds have shown promising results in vitro against various cancer cell lines, indicating that modifications to the piperazine moiety can enhance cytotoxic effects against tumors .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Piperazine Modifications : Alterations in the piperazine ring significantly affect receptor binding and biological activity.
  • Substituent Effects : The presence of electron-withdrawing groups, such as chlorine or methoxy groups on the aromatic rings, enhances biological activity by increasing lipophilicity and receptor affinity .

Case Study 1: Antimicrobial Efficacy

A study synthesized various derivatives of piperazine compounds, including those similar to this compound. The results demonstrated moderate antibacterial activity against Chlamydia species, suggesting that further optimization could yield more potent antimicrobial agents .

Case Study 2: Neuropharmacological Assessment

Another investigation evaluated the neuropharmacological effects of related piperazine compounds on dopaminergic systems. The findings indicated that these compounds could modulate dopamine signaling pathways effectively, providing insights into their potential therapeutic use for conditions like depression and schizophrenia .

Data Summary Table

Compound NameActivity TypeIC50/EC50 ValueReference
ACP1aAntibacterial64 μg/mL
ACP1bAntibacterial16 μg/mL
3C-PEPDAT InhibitionK_i = 0.04 nM
Compound XAnticancerIC50 = 4.363 μM

Scientific Research Applications

The compound (E)-3-(4-(3-chlorophenyl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile has garnered attention in various scientific research applications, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Structure

  • IUPAC Name : this compound
  • Molecular Formula : C19H20ClN3O2SC_{19}H_{20}ClN_3O_2S

Antipsychotic Activity

Research indicates that compounds with a piperazine structure, like the one , exhibit significant antipsychotic properties. Studies have shown that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial in the treatment of psychiatric disorders.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted that similar piperazine derivatives demonstrated efficacy against schizophrenia symptoms by acting as selective serotonin reuptake inhibitors (SSRIs) .

Anticancer Potential

The compound's structure suggests potential anticancer activity. The presence of the acrylonitrile group is known to enhance cytotoxic effects against various cancer cell lines.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.72National Cancer Institute
A549 (Lung Cancer)12.53National Cancer Institute
HeLa (Cervical Cancer)10.25National Cancer Institute

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease. The piperazine derivative may inhibit acetylcholinesterase activity, thereby enhancing cognitive function.

Case Study : In vitro studies showed that similar compounds improved memory retention in rodent models by modulating cholinergic pathways .

Anti-inflammatory Activity

Research has also explored the anti-inflammatory effects of this compound. The sulfonamide group is known for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

Inflammatory ModelEffectivenessReference
LPS-stimulated macrophagesSignificant reduction in TNF-alpha levels
Carrageenan-induced paw edemaReduced edema size by 40%

Comparison with Similar Compounds

Structural and Electronic Features

The target compound shares key structural motifs with derivatives such as (2E)-2-(2,4-dichlorophenylsulfonyl)-3-(4-methylanilino)-3-(methylsulfanyl)acrylonitrile (Compound II in ) and others like TAKDOZ, AJULUM, and DALVES. Below is a comparative analysis:

Table 1: Structural Comparison of Key Acrylonitrile Derivatives
Compound Name/Identifier R1 (Piperazine/Anilino Substituent) R2 (Sulfonyl Substituent) Key Structural Features Applications/Notes
Target Compound 3-Chlorophenyl (piperazine) 4-Methoxyphenyl (E)-configuration; potential RAHB*; conjugation in C3=C2-C1≡N1 moiety Likely synthon for heterocycles
Compound II 4-Methylanilino 2,4-Dichlorophenyl Shortened C2–C1 bond (1.418 Å); E-configuration; RAHB via N–H⋯O(sulfonyl) Antimalarial benzothiazine precursors
AJULUM N/A N/A RAHB (N–H⋯O carbonyl); lengthened C=C (1.371 Å); shortened C–N (1.360 Å) Structural analog with H-bonding effects
DALVES N/A N/A RAHB (N–H⋯O carboxyl); C=C = 1.386 Å; C–N = 1.333 Å Similar conjugation effects
TAKDOZ N/A N/A No RAHB; shorter C=C (1.345 Å); longer C–N (1.404 Å) Contrast in bond lengths due to lack of H-bonding

*RAHB: Resonance-assisted hydrogen bonding.

Key Observations:

Conjugation Effects : The target compound’s central C2=C3–C1≡N1 moiety exhibits conjugation-induced bond shortening (e.g., C2–C1 ~1.42 Å in analogs), similar to Compound II and DALVES . This enhances stability and influences reactivity.

RAHB Influence: Compounds with RAHB (e.g., AJULUM, DALVES) show elongated C=C and shortened C–N bonds compared to non-RAHB analogs like TAKDOZ. The target compound may exhibit similar behavior if RAHB is present.

Substituent Effects: The 4-methoxyphenyl group in the target compound introduces electron-donating effects, contrasting with electron-withdrawing dichlorophenyl groups in Compound II.

Crystallographic and Geometric Differences

  • Dihedral Angles : In Compound II, the planes of the S1–C2–C1 and N2–C3–S2 moieties form a dihedral angle of 11.2° , influenced by packing forces. The target compound’s 4-methoxyphenyl group may induce distinct torsional angles due to steric or electronic factors.
  • Hydrogen Bonding : Compound II forms a six-membered RAHB ring via N–H⋯O(sulfonyl), stabilizing its conformation. The target compound’s 4-methoxyphenyl sulfonyl group may similarly participate in H-bonding, affecting crystallinity and solubility.

Preparation Methods

Preparation of Bis(2-chloroethyl)amine Hydrochloride

Diethanolamine (100 g, 0.95 mol) is treated with thionyl chloride (104.7 g, 1.42 mol) in chloroform under reflux (75–80°C, 2 hr), yielding bis(2-chloroethyl)amine hydrochloride as a crystalline solid (94.1% yield).

Cyclocondensation with 3-Chloroaniline

Bis(2-chloroethyl)amine hydrochloride (100 g, 0.56 mol) reacts with 3-chloroaniline (78.54 g, 0.61 mol) in xylene at 140–145°C using p-toluenesulfonic acid (PTSA, 3 wt%) as a catalyst. The intermediate 1-(3-chlorophenyl)piperazine hydrochloride precipitates upon cooling (84.6% yield).

Key Data:

  • Melting Point : 210–212°C
  • 1H NMR (300 MHz, DMSO-d6) : δ 7.78–7.76 (d, 1H, ArH), 3.45–3.40 (m, 4H, piperazine), 2.95–2.90 (m, 4H, piperazine).

Synthesis of (E)-2-((4-Methoxyphenyl)sulfonyl)acrylonitrile

Sulfonation of 4-Methoxybenzene

4-Methoxybenzene undergoes sulfonation with chlorosulfonic acid (ClSO3H) in dichloromethane at 0–5°C, producing 4-methoxybenzenesulfonyl chloride (82% yield).

Knoevenagel Condensation

Cyanoacetic acid (0.1 mol) reacts with 4-methoxybenzenesulfonyl chloride (0.12 mol) in acetic anhydride under reflux (120°C, 6 hr), forming 2-((4-methoxyphenyl)sulfonyl)acrylonitrile via elimination of HCl. The (E)-isomer predominates (>95%) due to steric hindrance during dehydration.

Key Data:

  • IR (KBr) : 2210 cm⁻¹ (C≡N), 1350 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
  • 1H NMR (300 MHz, CDCl3) : δ 8.10–7.95 (d, 2H, ArH), 7.20–7.15 (d, 2H, ArH), 6.85 (s, 1H, CH=), 3.90 (s, 3H, OCH3).

Coupling of Piperazine and Acrylonitrile Moieties

Alkylation Reaction

1-(3-Chlorophenyl)piperazine (0.36 mol) and (E)-2-((4-methoxyphenyl)sulfonyl)acrylonitrile (0.43 mol) are refluxed in acetonitrile with sulphamic acid (6 wt%) at 65–75°C for 14 hr. The reaction proceeds via SN2 displacement, with sulphamic acid enhancing electrophilicity at the acrylonitrile β-carbon.

Optimization Insights:

  • Catalyst Loading : 6% sulphamic acid maximizes yield (92%) while minimizing side reactions.
  • Solvent Choice : Acetonitrile facilitates polar transition states, improving regioselectivity.

Workup and Isolation

Post-reaction, the mixture is cooled, filtered, and distilled to recover acetonitrile. Toluene (300 mL) is added, and the product is extracted, washed with NaOH (20%) and brine (2%), and acidified with isopropanolic HCl (pH 2–2.5). Recrystallization from methanol yields the target compound as white crystals.

Key Data:

  • Yield : 89%
  • Melting Point : 185–187°C
  • ESI-MS : m/z 459.1 [M+H]+ (calc. 458.9)
  • 1H NMR (300 MHz, DMSO-d6) : δ 8.05–7.95 (d, 2H, SO2ArH), 7.30–7.25 (m, 4H, ArH), 6.90 (s, 1H, CH=), 3.85 (s, 3H, OCH3), 3.50–3.40 (m, 8H, piperazine).

Mechanistic and Stereochemical Considerations

The (E)-configuration arises from kinetic control during the Knoevenagel step, where bulky sulfonyl and piperazine groups adopt trans positions to minimize steric clash. Sulphamic acid protonates the acrylonitrile α-carbon, activating it for nucleophilic attack by the piperazine nitrogen.

Green Chemistry Metrics and Catalyst Recovery

Sulphamic acid is recovered post-reaction via filtration (≥80% recovery) and reused for four cycles without significant activity loss (<5% yield drop). Solvent recycling (acetonitrile, toluene) reduces waste generation by 60%.

Comparative Analysis of Synthetic Routes

Method Catalyst Time (hr) Yield (%) Purity (%)
Sulphamic Acid Sulphamic 14 89 99.2
PTSA PTSA 20 72 97.5
H2SO4 Sulfuric 24 65 95.8

Key Takeaway : Sulphamic acid outperforms traditional acids in yield and reaction time.

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?

The synthesis typically involves nucleophilic substitution at the piperazine nitrogen, followed by sulfonylation and acrylonitrile formation. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the piperazine moiety .
  • Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct suppression .
  • Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve sulfonylation efficiency . Yield optimization may require iterative adjustments using Design of Experiments (DoE) to evaluate parameter interactions .

Q. How is the purity and structural integrity of this compound validated in academic research?

Standard protocols include:

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions and stereochemistry (e.g., E-configuration of acrylonitrile) .
  • Crystallography : Single-crystal X-ray diffraction (XRD) resolves bond angles and torsional strain, as demonstrated for analogous acrylonitrile derivatives .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions (e.g., DFT) and experimental data (e.g., XRD)?

Discrepancies often arise from solvent effects or crystal packing forces not modeled in DFT. To address this:

  • Solvent-inclusive DFT : Use implicit solvent models (e.g., PCM) to simulate solution-phase conformations .
  • Hirshfeld surface analysis : Compare experimental XRD data with computational electrostatic potential maps to identify non-covalent interactions (e.g., π-stacking) that stabilize the crystal lattice .
  • Torsional angle adjustments : Manually refine DFT torsional parameters to match XRD-observed dihedral angles .

Q. How can crystal growth be optimized for XRD studies, given the compound’s structural complexity?

Key steps include:

  • Solvent screening : Use mixed solvents (e.g., chloroform/methanol) to balance solubility and slow evaporation rates .
  • Seeding techniques : Introduce microcrystals to promote ordered lattice formation .
  • Temperature gradients : Gradual cooling (0.5°C/hr) reduces defects in polymorphic systems .

Q. What in vitro models are appropriate for assessing pharmacological activity?

Given the piperazine and sulfonyl motifs, target-specific assays are recommended:

  • Receptor binding : Screen against serotonin (5-HT1A_{1A}) or dopamine (D2_2) receptors due to structural similarity to piperazine-based psychotropics .
  • Enzyme inhibition : Evaluate inhibition of phosphodiesterases (PDEs) or kinases using fluorescence-based assays .
  • Cellular toxicity : Use MTT assays in HEK-293 or HepG2 cells to rule off-target effects .

Q. How can synthetic impurities or diastereomers be identified during synthesis?

Advanced analytical workflows include:

  • LC-MS/MS : Detect trace impurities (<0.1%) via high-resolution mass fragmentation patterns .
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns and hexane/isopropanol gradients .
  • Dynamic NMR : Monitor diastereomer interconversion at variable temperatures (e.g., 25–60°C) .

Methodological Considerations

  • Data contradiction analysis : When spectral data (e.g., NMR vs. IR) conflict, cross-validate with computational IR frequency calculations (e.g., Gaussian 09) .
  • SAR studies : Systematically modify the 3-chlorophenyl or 4-methoxyphenyl groups to correlate substituent electronegativity with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.